Product packaging for 3-Hydroxy-7-methylcholanoic acid(Cat. No.:CAS No. 96648-30-5)

3-Hydroxy-7-methylcholanoic acid

Cat. No.: B1211034
CAS No.: 96648-30-5
M. Wt: 390.6 g/mol
InChI Key: VUKZWUYSEFVTRB-OSWZUBHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-7-methylcholanoic acid is a chiral hydroxy acid of interest in several scientific fields. Its molecular structure suggests potential utility as a building block for the synthesis of more complex molecules, particularly in medicinal and natural product chemistry. Researchers value this compound for its potential role as a metabolic intermediate or a standard in analytical profiling. As a sterol derivative, it may be relevant in studies investigating bile acid metabolism or related biochemical pathways. This product is provided as a high-purity material to ensure reliability in experimental results. It is intended for research applications as a standard or reagent in laboratory settings only. All researchers should consult the safety data sheet (SDS) prior to use. Key Applications: • Metabolic Research: Potential use as a standard or intermediate in the study of sterol and bile acid metabolic pathways. • Chemical Synthesis: Serves as a chiral precursor for the synthesis of complex natural products and pharmaceutical candidates. • Analytical Applications: For use as a reference standard in mass spectrometry (MS) and other chromatographic techniques for compound identification and quantification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H42O3 B1211034 3-Hydroxy-7-methylcholanoic acid CAS No. 96648-30-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96648-30-5

Molecular Formula

C25H42O3

Molecular Weight

390.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-7,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C25H42O3/c1-15(5-8-22(27)28)19-6-7-20-23-16(2)13-17-14-18(26)9-11-24(17,3)21(23)10-12-25(19,20)4/h15-21,23,26H,5-14H2,1-4H3,(H,27,28)/t15-,16?,17-,18-,19-,20+,21+,23+,24+,25-/m1/s1

InChI Key

VUKZWUYSEFVTRB-OSWZUBHSSA-N

SMILES

CC1CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)C(C)CCC(=O)O)C)O

Isomeric SMILES

CC1C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)[C@H](C)CCC(=O)O)C)O

Canonical SMILES

CC1CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)C(C)CCC(=O)O)C)O

Synonyms

3 alpha-hydroxy-7 epsilon-methyl-5 beta-cholanoic acid
3-hydroxy-7-methylcholanoic acid
7-methyllithocholic acid
HMCA

Origin of Product

United States

Chemical Synthesis and Preparation of 3 Hydroxy 7 Methylcholanoic Acid and Its Research Analogues

De Novo Synthesis Strategies for Cholanoic Acid Core

De novo synthesis, the construction of a molecule from basic starting materials, is a formidable task for complex structures like the cholanoic acid steroid nucleus. While foundational in organic chemistry for building novel molecular frameworks, this approach is generally not employed for producing simple analogues of well-known natural products like bile acids. The intricate stereochemistry of the fused ring system, possessing multiple chiral centers, makes a total synthesis exceptionally long, low-yielding, and economically unviable compared to semisynthetic methods. Research efforts instead focus on more efficient pathways starting from the natural chiral template.

The key chemical transformation to produce 7-methylcholanoic acid derivatives is the introduction of a methyl group at the C7 position of the steroid nucleus. The most common and direct method involves the use of a 7-oxo (or 7-keto) cholanoic acid intermediate. This ketone intermediate is typically prepared by the oxidation of the 7-hydroxyl group of a natural bile acid.

A widely reported method for methylation is the Grignard reaction. nih.gov In this reaction, the 7-keto bile acid derivative is treated with a methylmagnesium halide, such as methylmagnesium iodide (CH₃MgI). The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon at the C7 position, forming a new carbon-carbon bond and, after acidic workup, a tertiary alcohol. This results in the desired 7-methyl-7-hydroxy structure.

A significant challenge in the synthesis of 7-methylcholanoic acids is controlling the stereochemistry at the C7 position. The addition of the methyl group to the planar 7-keto group can occur from two different faces of the steroid, potentially leading to a mixture of two epimers: 7α-methyl and 7β-methyl derivatives. nih.gov

Semisynthesis from Precursor Bile Acids

Semisynthesis is the predominant and most practical strategy for preparing 3-Hydroxy-7-methylcholanoic acid and its analogues. This approach leverages the complex, stereochemically defined scaffold of natural bile acids as a starting point.

The journey from a natural bile acid to a 7-methyl analogue begins with selecting an appropriate precursor. Cholic acid (CA), chenodeoxycholic acid (CDCA), and deoxycholic acid are common starting materials. nih.govnih.govnih.gov The critical step is the selective oxidation of the hydroxyl group at the C7 position to a ketone. This transformation is often achieved using oxidizing agents under carefully controlled conditions to avoid affecting other hydroxyl groups in the molecule. beilstein-journals.org

For example, starting from chenodeoxycholic acid (which has 3α and 7α hydroxyl groups), the 7α-hydroxyl can be oxidized to form 7-ketolithocholic acid. nih.govnih.gov This 7-keto intermediate is the pivotal compound that allows for the nucleophilic addition of a methyl group, as described previously. nih.govnih.gov If starting from a bile acid without a C7 hydroxyl, such as deoxycholic acid, more complex synthetic routes would be required to introduce the necessary functionality at the C7 position.

Protective group chemistry is indispensable in the multistep synthesis of modified bile acids. researchgate.netwikipedia.org Bile acids are polyfunctional molecules, typically containing multiple hydroxyl groups and a carboxylic acid group. frontiersin.orgnih.gov To ensure that a chemical reaction occurs only at the desired position (e.g., the C7-hydroxyl), other reactive functional groups must be temporarily masked or "protected." organic-chemistry.org

The choice of protecting group is critical; it must be easy to install, stable to the conditions of the subsequent reaction, and readily removable in high yield without altering the rest of the molecule.

Common Protecting Group Strategies in Bile Acid Synthesis:

Functional GroupProtecting GroupExample ReagentDeprotection Condition
Carboxylic AcidMethyl EsterMethanol, Acid CatalystBase Hydrolysis
Carboxylic AcidOxazoline (B21484)2-Amino-2-methyl-1-propanolAcid Hydrolysis
Hydroxyl GroupsAcetate (B1210297) EsterAcetic Anhydride (B1165640), PyridineBase Hydrolysis
Hydroxyl GroupsSilyl Ether (e.g., TBDMS)TBDMS-Cl, ImidazoleFluoride Ions (e.g., TBAF) or Acid

For instance, in a synthesis starting from cholic acid, the 3α- and 12α-hydroxyl groups might be protected as acetate esters, and the carboxylic acid as a methyl ester, before the 7α-hydroxyl group is oxidized to a ketone. beilstein-journals.org In another example, the carboxyl group of 3α,12α-dihydroxy-7-oxo-5β-cholanoic acid was protected by converting it into an oxazoline derivative before performing a Grignard reaction. nih.gov After the methylation step, the protecting groups are removed in a deprotection step to yield the final product. wikipedia.org

Characterization Techniques for Synthetic Products

Following synthesis, a combination of chromatographic and spectroscopic techniques is essential for the purification, separation, and structural confirmation of the final products.

Table of Characterization and Purification Techniques:

TechniqueAbbreviationPurpose
Thin-Layer ChromatographyTLCRapidly monitor reaction progress and assess purity. nih.gov
Column Chromatography-Purify compounds and separate mixtures of products, such as epimers. nih.gov
High-Performance Liquid ChromatographyHPLCSeparate and quantify components of a mixture with high resolution. nih.gov
Gas-Liquid ChromatographyGLCSeparate and analyze volatile derivatives of bile acids (e.g., methyl ester trimethylsilyl (B98337) ethers). jci.org
Nuclear Magnetic Resonance SpectroscopyNMRProvide detailed information about the molecular structure, including the stereochemistry and position of the methyl group. nih.gov
Mass SpectrometryMSDetermine the molecular weight and elemental composition of the synthesized compound. nih.gov

For example, after a Grignard reaction yielding a mixture of 7-methyl epimers, purification is often achieved by silica (B1680970) gel column chromatography. nih.gov The precise structure and stereochemistry of each isolated epimer are then unequivocally assigned using proton nuclear magnetic resonance (¹H NMR) spectroscopy and mass spectrometry. nih.gov

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of this compound and its analogues. Both ¹H and ¹³C NMR are utilized to provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the signals corresponding to the protons of the cholanoid skeleton provide crucial information. The chemical shifts and coupling constants of the protons on the steroid nucleus, particularly those in close proximity to the hydroxyl and methyl groups, are diagnostic. For instance, the introduction of the C7-methyl group significantly influences the chemical shifts of neighboring protons. nih.gov The configuration of the 7-methyl group (α or β) can be assigned based on the analysis of through-space interactions using Nuclear Overhauser Effect Spectroscopy (NOESY). jmcs.org.mx

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The chemical shift of the C7 carbon will be significantly different from that in the parent bile acid, confirming the presence of the methyl substituent. The chemical shifts of the methyl group itself and the surrounding carbons provide further structural confirmation. jmcs.org.mxnih.gov Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to correlate the proton and carbon signals, allowing for a complete and unambiguous assignment of the entire molecular structure. jmcs.org.mx

Table 1: Representative ¹H and ¹³C NMR Data for Bile Acid Derivatives Note: This table provides a generalized representation of expected NMR shifts for bile acid derivatives. Actual values for this compound may vary.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C3-Hα~3.4-3.6~71-73
C7-CH₃~0.9-1.2~20-25
C18-H₃~0.6-0.7~12-13
C21-H₃~0.9-1.0~18-19
C24-OOHVariable~175-180

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through fragmentation analysis. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for the analysis of bile acids. nih.govshimadzu.comnih.gov

Prior to GC-MS analysis, the bile acid is typically derivatized to increase its volatility. shimadzu.comshimadzu.com This often involves methylation of the carboxylic acid group and trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.comshimadzu.com Electron ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the derivatized this compound, which confirms its molecular weight.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the steroid nucleus and the side chain generates characteristic ions that can be used to confirm the identity of the compound. For instance, the loss of the methyl group, hydroxyl group, and fragments of the side chain will produce specific fragment ions. researchgate.net The analysis of these fragmentation patterns allows for the confirmation of the core cholanoic acid structure and the positions of the substituents. nih.gov

Table 2: Expected Mass Spectrometry Data for a Derivatized this compound (as Methyl Ester, TMS Ether) Note: The m/z values are hypothetical and for illustrative purposes.

FragmentDescriptionExpected m/z
[M]⁺Molecular IonCalculated MW of derivatized compound
[M-15]⁺Loss of a methyl groupMW - 15
[M-90]⁺Loss of a trimethylsilanol (B90980) groupMW - 90
[M-Side Chain]⁺Cleavage of the C17-C20 bondVaries

Chromatographic Purity Assessment

The purity of a synthesized batch of this compound is critical for its use in research. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used for this purpose.

HPLC is a versatile technique for assessing the purity of bile acids and can be performed without derivatization. researchgate.net A reversed-phase HPLC method, often using a C18 column, can effectively separate the target compound from impurities and by-products. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak indicates high purity.

GC, typically coupled with a Flame Ionization Detector (FID) or a mass spectrometer, is also a powerful tool for purity assessment. restek.com As with GC-MS, derivatization is necessary to ensure the volatility of the bile acid. shimadzu.comshimadzu.com The resulting chromatogram will show a peak for the derivatized this compound, and any impurities will appear as separate peaks. The relative peak areas can be used to quantify the purity. Chiral GC columns can be employed to separate and quantify the different stereoisomers of the compound. researchgate.net

Table 3: Common Chromatographic Methods for Bile Acid Analysis

TechniqueStationary PhaseMobile Phase/Carrier GasDetectionDerivatization
HPLCReversed-phase (e.g., C18)Acetonitrile/Methanol/Water mixtures with acid/bufferUV, MSNot always required
GCCapillary column (e.g., DB-5, Rxi-5ms)Helium, HydrogenFID, MSRequired (e.g., methylation, silylation)

Metabolic Fate and Biotransformation in Experimental Biological Systems

Absorptive and Secretory Dynamics in Pre-clinical Models

Pre-clinical studies, predominantly in hamster models, have been instrumental in elucidating the absorption and secretion dynamics of 7-methylated bile acids. These analogs of naturally occurring bile acids exhibit efficient intestinal uptake and subsequent hepatic processing.

Intestinal Absorption Mechanisms

Analogs of 3-Hydroxy-7-methylcholanoic acid, such as 3α,7α-dihydroxy-7β-methyl-5β-cholanoic acid and 3α,7β-dihydroxy-7α-methyl-5β-cholanoic acid, are rapidly absorbed from the intestine in hamsters. nih.govscilit.comcapes.gov.br The rate of absorption is comparable to that of the endogenous bile acid, chenodeoxycholic acid. nih.govnih.gov This efficient uptake from the intestinal lumen into the portal circulation is a critical step for their subsequent metabolic processing in the liver. nih.gov Furthermore, studies have shown that 7-methyl-chenodeoxycholic acid can influence the intestinal absorption of other lipids, demonstrating a 31% decrease in cholesterol absorption in hamsters. nih.gov

Hepatic Extraction and Biliary Secretion Processes

Following intestinal absorption, 7-methylated bile acids undergo efficient extraction from the portal blood by the liver. nih.govscilit.com In studies with a closely related analog, 3α,7α-dihydroxy-7β-methyl-24-nor-5β-cholan-23-oic acid (a 7-methyl derivative of norchenodeoxycholic acid), intravenous administration in hamsters resulted in its efficient extraction by the liver and secretion into the bile, with over 75% of the compound recovered in the bile within 3 hours. nih.gov Similarly, after intraduodenal administration, 80% of the radioactivity from the labeled compound was recovered in the bile within 2 hours. nih.gov These findings underscore the liver's high capacity to clear these compounds from the circulation and secrete them into the biliary system.

Conjugation Reactions and Metabolite Profiling

Once within the hepatocytes, this compound and its analogs are subject to conjugation reactions, which increase their water solubility and facilitate their biliary excretion.

Amino Acid Conjugation (Glycine and Taurine)

In hamster models, 7-methylated bile acids are conjugated with the amino acids glycine (B1666218) and taurine (B1682933) before being secreted into the bile. nih.govnih.govscilit.com This is a common metabolic pathway for bile acids, catalyzed by bile acid-CoA:amino acid N-acyltransferase. nih.gov Studies on 3α,7α-dihydroxy-7β-methyl-5β-cholanoic acid and 3α,7β-dihydroxy-7α-methyl-5β-cholanoic acid have confirmed their conjugation with both glycine and taurine in the hamster liver. nih.gov Interestingly, the ratio of glycine to taurine conjugates can be influenced by the specific structure of the bile acid analog. nih.gov

Bile Acid AnalogGlycine/Taurine Ratio in Hamster Bile
Chenodeoxycholic acid1.9
7-Ethyl-chenodeoxycholic acid0.3
7-Propyl-chenodeoxycholic acid0.2

This table presents data on related 7-alkylated bile acid analogs to illustrate the effect of side-chain modifications on conjugation patterns.

Sulfate (B86663) and Glucuronide Conjugation

In addition to amino acid conjugation, sulfation and glucuronidation represent other significant pathways in the biotransformation of these compounds. For the 7-methyl derivative of norchenodeoxycholic acid, a substantial portion of the compound is conjugated with sulfate and glucuronide in the hamster liver. nih.gov Following intravenous infusion, the biliary metabolites consisted of taurine conjugates (13.7 ± 5.0%), sulfate conjugates (10.3 ± 3.0%), and glucuronide conjugates (5.1 ± 1.7%). nih.gov These phase II metabolic reactions further enhance the hydrophilicity of the bile acid, preparing it for elimination.

Enzyme Systems Involved in Bile Acid Metabolism (e.g., P450, amidating enzymes)

The biotransformation of bile acids, including synthetic analogs, is orchestrated by a suite of enzymes primarily in the liver and by the gut microbiota.

Cytochrome P450 (CYP) Enzymes: The cytochrome P450 superfamily of enzymes plays a crucial role in the hydroxylation of bile acids. While specific CYP isozymes responsible for the metabolism of this compound have not been definitively identified, studies on related compounds suggest the involvement of the CYP3A family. For example, methylation of genes related to CYP enzymes has been shown to correlate with perturbations in bile acid metabolism. The induction of CYP3A enzymes can enhance the metabolism and excretion of toxic bile acids.

Amidating Enzymes: A critical step in the hepatic metabolism of bile acids is their conjugation with amino acids, primarily glycine and taurine. This process, known as amidation, is catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT). This enzymatic reaction renders the bile acids more water-soluble and facilitates their secretion into bile. In hamsters, 3α-hydroxy-7ξ-methyl-5β-cholanoic acid was found to be excreted into the bile as taurine and glycine conjugates, indicating that it is a substrate for these amidating enzymes. This conjugation is a key step in the enterohepatic circulation of this synthetic bile acid.

Enzymes Involved in the Metabolism of 7-Methyl Bile Acid Analogs

Enzyme Class Specific Enzymes (Examples) Metabolic Role Substrate (Analog Studied)
Bacterial Enzymes 7α-dehydroxylase 7-dehydroxylation 3α,7α-dihydroxy-7β-methyl-5β-cholanoic acid (resistant)
Cytochrome P450 CYP3A family (putative) Hydroxylation 7-methylated bile acids

Biological Effects and Physiological Modulation in Animal Models

Modulation of Bile Flow and Composition

The structural modification of bile acids can significantly alter their ability to stimulate bile flow, a property known as choleretic activity.

Choleretic Activity and Hypercholeresis Induction

Studies in animal models have demonstrated that 7-methyl bile acid analogues possess choleretic properties. In bile fistula hamsters, the intravenous infusion of 3α-Hydroxy-7ξ-methyl-5β-cholanoic acid, a form of 3-Hydroxy-7-methylcholanoic acid, resulted in a mild choleretic effect. nih.gov This was observed under conditions where the excretion of endogenous bile acids did not change significantly, indicating the intrinsic activity of the compound. nih.gov Notably, this compound did not cause the decrease in bile flow (cholestasis) that is typically induced by its parent compound, lithocholic acid, at similar infusion rates. nih.gov

A related but distinct compound, 3α,7α-dihydroxy-7β-methyl-24-nor-5β-cholan-23-oic acid (7-Me-norCDCA), exhibited an even more potent effect. In hamsters, intravenous infusion of this dihydroxy-nor-analogue was strongly choleretic, causing bile flow to increase to two to three times the basal level. The calculated choleretic activity of this compound and its metabolites was substantially greater than that of many natural bile acids, indicating that it is an inducer of hypercholeresis, an exceptionally high level of bile secretion.

Influence on Biliary Lipid Secretion (e.g., phospholipid secretion)

Detailed research findings on the specific influence of this compound on the secretion of biliary lipids, such as phospholipids (B1166683), are not extensively documented in the reviewed scientific literature.

Impact on Cholesterol Metabolism and Gallstone Formation in Pre-clinical Models

The effects of 7-methylated bile acids on cholesterol homeostasis and the formation of cholesterol gallstones have been investigated, primarily using dihydroxy and trihydroxy analogues of the core compound.

Effects on Hepatic and Serum Cholesterol Levels

The impact of 7-methyl bile acids on cholesterol levels appears to be highly dependent on their specific chemical structure, particularly their hydroxylation pattern. In studies using hamsters, the administration of 3α,7α,12α-trihydroxy-7β-methyl-5β-cholanoic acid (7β-methyl-cholic acid) was found to increase both serum and liver cholesterol concentrations, an effect similar to that produced by its natural parent compound, cholic acid. nih.gov

A separate study in prairie dogs fed a high-cholesterol diet also found that this trihydroxy-7-methyl analogue increased serum and liver cholesterol. In contrast, the parent compound of the dihydroxy analogue, chenodeoxycholic acid, was observed to decrease liver cholesterol levels in the same study. The research concluded that the effects of the 7-methyl analogues on the parameters of cholesterol metabolism studied were similar to those of their parent compounds. nih.gov

Table 1: Comparative Effects of 7-Methyl Bile Acid Analogues and Parent Bile Acids on Cholesterol Levels in Animal Models

CompoundAnimal ModelEffect on Serum CholesterolEffect on Liver CholesterolSource
3α,7α,12α-trihydroxy-7β-methyl-5β-cholanoic acidHamsterIncreasedIncreased nih.gov
Cholic Acid (Parent Compound)HamsterIncreasedIncreased nih.gov
3α,7α,12α-trihydroxy-7β-methyl-5β-cholanoic acidPrairie DogIncreasedIncreased
Chenodeoxycholic Acid (Parent of dihydroxy analogue)Prairie DogNot specifiedDecreased

Inhibition and Prevention of Cholesterol Gallstone Formation

Pre-clinical studies in the prairie dog, an animal model susceptible to cholesterol gallstone formation, have shown that specific 7-methyl bile acids can prevent the development of gallstones. In animals fed a lithogenic (stone-forming) high-cholesterol diet, the administration of 3α,7α-dihydroxy-7β-methyl-5β-cholanoic acid significantly reduced the incidence of gallstones.

Comparative Efficacy with Natural Bile Acids in Cholelitholytic Studies

The efficacy of 7-methyl bile acids in preventing gallstones has been directly compared to that of natural bile acids. In a study with prairie dogs on a 0.4% cholesterol diet for eight weeks, the control group exhibited a gallstone incidence of 89%. The administration of 3α,7α-dihydroxy-7β-methyl-5β-cholanoic acid decreased the incidence of gallstones to 50%, demonstrating an efficacy that was equivalent to the natural bile acid chenodeoxycholic acid, which also reduced the incidence to 50%.

In contrast, the trihydroxy analogue, 3α,7α,12α-trihydroxy-7β-methyl-5β-cholanoic acid, was not effective in preventing gallstone formation, a finding that mirrored the ineffectiveness of its parent compound, cholic acid, in this model. This suggests that the dihydroxy-7-methyl analogue holds promise for cholelitholytic therapy, while the trihydroxy form does not.

Table 2: Comparative Efficacy of 7-Methyl Dihydroxy Bile Acid and Natural Bile Acids on Gallstone Prevention in Prairie Dogs

Treatment Group (0.1% in diet)Gallstone IncidenceSource
Control (Cholesterol Diet Only)89%
3α,7α-dihydroxy-7β-methyl-5β-cholanoic acid50%
Chenodeoxycholic Acid50%
3α,7α,12α-trihydroxy-7β-methyl-5β-cholanoic acidNot effective
Cholic AcidNot effective

Interactions with Intestinal Microbiota and Enterohepatic Recirculation

The enterohepatic circulation is a critical process for the conservation of the body's bile acid pool. Following their synthesis in the liver and secretion into the intestine to aid in digestion, the vast majority of bile acids are reabsorbed in the ileum and returned to the liver via the portal vein. ontosight.ainih.govnih.gov This efficient recycling system is significantly influenced by the intestinal microbiota, which can chemically modify bile acids, thereby altering their biological activity and subsequent recirculation. nih.govimrpress.com

In animal models, the gut microbiota is known to perform a variety of biotransformations on bile acids, including deconjugation, oxidation of hydroxyl groups, and dehydroxylation. nih.gov These modifications can impact the signaling properties of bile acids and their affinity for transporters involved in enterohepatic circulation. nih.govnih.gov

However, specific studies detailing the microbial transformation of this compound in the gut of animal models are not readily found in the surveyed scientific literature. As a synthetic derivative, its susceptibility to and the nature of its modification by gut microbial enzymes have not been characterized. Research has not yet elucidated whether intestinal bacteria can dehydroxylate, deconjugate (if administered in a conjugated form), or otherwise structurally alter this specific compound.

While general pharmacokinetic models for enterohepatic recirculation have been developed using other compounds in animal models, such as rats, these have not been applied to this compound. imrpress.com

Due to the absence of specific research findings, a data table summarizing the interactions of this compound with intestinal microbiota and its enterohepatic recirculation cannot be constructed at this time.

Structure Activity Relationship Sar Investigations for 3 Hydroxy 7 Methylcholanoic Acid Analogues

Significance of the Methyl Group at the C-7 Position on Metabolic Stability

The introduction of a methyl group at the C-7 position of the cholanoic acid scaffold represents a key strategy to enhance the metabolic stability of these molecules. This modification imparts resistance to two major metabolic pathways that natural bile acids undergo in the gut: amidation and epimerization.

Natural bile acids are extensively metabolized by the gut microbiota. A key transformation is the 7α-dehydroxylation, which is carried out by a narrow range of anaerobic bacteria. This process, along with deconjugation, increases the hydrophobicity and cytotoxicity of bile acids. The presence of a methyl group at the C-7 position provides significant steric hindrance, effectively shielding the C-7 hydroxyl group from enzymatic attack by bacterial 7α-dehydroxylases. Research on 7-methyl-substituted bile acid analogues has shown that these compounds are resistant to this bacterial 7-dehydroxylation. nih.gov

Furthermore, the C-7 methyl group is anticipated to confer resistance to amidation, the conjugation of the carboxylic acid side chain with amino acids like glycine (B1666218) or taurine (B1682933). This process is catalyzed by bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT). The steric bulk of the C-7 methyl group can hinder the binding of these enzymes to the bile acid, thereby reducing the rate of amidation. researchgate.net

Epimerization, the conversion of the 7α-hydroxyl group to a 7β-hydroxyl group, is another important metabolic transformation of bile acids, leading to the formation of more hydrophilic and less toxic epimers like ursodeoxycholic acid (UDCA). nih.gov This process involves oxidation of the 7α-hydroxyl group to a 7-oxo intermediate, followed by stereospecific reduction. The C-7 methyl group is expected to sterically hinder the action of the hydroxysteroid dehydrogenases (HSDHs) responsible for this transformation, thus stabilizing the original stereochemistry at this position. nih.gov

The enhanced metabolic stability of 7-methylated bile acids increases their bioavailability and prolongs their therapeutic action, making them attractive candidates for drug development.

Influence of Stereochemistry at C-7 on Biological Actions

The stereochemical orientation of the methyl group at the C-7 position, being either in the alpha (axial) or beta (equatorial) configuration, has a profound impact on the biological activity of 3-Hydroxy-7-methylcholanoic acid analogues. This is primarily due to the specific three-dimensional requirements of the binding pockets of nuclear receptors and G-protein coupled receptors that mediate the biological effects of bile acids, most notably the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). nih.govnih.gov

In the context of 7-methylated analogues, the synthesis of both 7α-methyl and 7β-methyl epimers of cholic acid has been reported. nih.gov While specific studies on the differential activation of FXR and TGR5 by the 7α- and 7β-methyl epimers of this compound are limited, it is well-established that receptor activation is highly sensitive to the stereochemistry of substituents. The differential positioning of the methyl group in the 7α versus 7β orientation will alter the hydrophobic/hydrophilic balance on the surface of the steroid and will present different steric profiles within the receptor binding pocket. This will likely lead to distinct patterns of receptor activation, with one epimer potentially being a more potent or selective agonist for a particular receptor over the other.

It is known that FXR and TGR5 are co-expressed in certain cells and can have overlapping or distinct downstream signaling pathways. nih.gov Therefore, the stereochemistry at C-7 can be a critical determinant for designing selective agonists that can target either FXR or TGR5, or dual agonists that activate both, depending on the desired therapeutic outcome.

Table 1: Influence of C-7 Stereochemistry on Bile Acid Receptor Activation (Hypothesized)

Compound AnalogueC-7 Methyl StereochemistryExpected FXR ActivationExpected TGR5 ActivationRationale
7α-methyl-3-hydroxycholanoic acidAlpha (Axial)Potentially higherPotentially lowerThe axial orientation may mimic the natural 7α-hydroxyl group, favoring FXR binding.
7β-methyl-3-hydroxycholanoic acidBeta (Equatorial)Potentially lowerPotentially higherThe equatorial orientation may create a more hydrophobic surface, favoring TGR5 activation.

This table is based on established principles of bile acid SAR and requires experimental validation for these specific analogues.

Relationship between Hydrophilicity/Hydrophobicity and Biological Response

The balance between the hydrophilic and hydrophobic regions of a bile acid molecule is a critical determinant of its biological activity. The introduction of a methyl group at the C-7 position of 3-hydroxycholanoic acid significantly increases its hydrophobicity compared to its non-methylated counterpart. This alteration in the physicochemical properties of the molecule has a direct impact on its interaction with biological membranes and receptors.

Generally, an increase in hydrophobicity correlates with a more potent activation of TGR5. nih.gov TGR5 is a cell surface receptor that is activated by a range of bile acids, with more hydrophobic secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA) being the most potent agonists. Therefore, 7-methylated analogues of 3-hydroxycholanoic acid, being more hydrophobic, are expected to be stronger TGR5 agonists than the parent compound. Activation of TGR5 is associated with beneficial metabolic effects, including improved glucose homeostasis and increased energy expenditure.

Conversely, increased hydrophobicity is also associated with greater cytotoxicity. Hydrophobic bile acids can disrupt cell membranes and induce apoptosis. The increased hydrophobicity of 7-methylated analogues could therefore lead to a narrower therapeutic window.

Table 2: Predicted Physicochemical and Biological Properties of 7-Methylated Analogues

CompoundKey Structural FeaturePredicted HydrophobicityPredicted TGR5 AgonismPredicted Cytotoxicity
3-Hydroxycholanoic acidNo C-7 substituentLowerLowerLower
3-Hydroxy-7α-methylcholanoic acid7α-methyl groupHigherHigherHigher
3-Hydroxy-7β-methylcholanoic acid7β-methyl groupHigherHigherHigher

Effects of Other Ring or Side-Chain Modifications on Biological Properties

Beyond the C-7 position, modifications to other parts of the this compound scaffold, including other positions on the steroid ring system and the C-24 carboxylic acid side chain, can further modulate the biological properties of these analogues.

Ring Modifications:

Modifications to other positions on the steroid rings (A, B, and C) can fine-tune the activity and selectivity of the molecule. For example, the introduction of an ethyl group at the C-6 position of chenodeoxycholic acid led to the development of obeticholic acid, a potent and selective FXR agonist. researchgate.net Similar modifications to the 7-methylcholanoic acid backbone could lead to novel compounds with unique receptor activation profiles. Alterations at the C-3 position, which bears a hydroxyl group, are also known to significantly impact activity.

Side-Chain Modifications:

The carboxylic acid side chain at C-24 is a common site for modification. Amidation of the side chain with different amino acids can alter the molecule's solubility, transport, and receptor interactions. For instance, taurine and glycine conjugates of bile acids have different affinities for bile acid transporters. researchgate.net The synthesis of bile acid amides with various synthetic amines has been explored to create analogues with improved pharmacological properties. researchgate.net

Furthermore, replacement of the carboxylic acid with other acidic functional groups, such as a sulfonate or a tetrazole, can dramatically alter the physicochemical properties and biological activity of the molecule. For example, C-7 sulfated analogues have been designed to limit intestinal absorption. nih.gov The length and flexibility of the side chain can also be modified to optimize interactions with the ligand-binding domains of target receptors.

Table 3: Examples of Ring and Side-Chain Modifications and Their Potential Effects

Modification TypeExample of ModificationPotential Effect on Biological Properties
Ring ModificationIntroduction of an ethyl group at C-6Altered receptor selectivity and potency (e.g., enhanced FXR agonism).
Ring ModificationEpimerization of the C-3 hydroxyl groupChanges in receptor binding and overall biological activity profile.
Side-Chain ModificationAmidation with various amino acidsModified solubility, transport characteristics, and receptor affinity.
Side-Chain ModificationReplacement of carboxylic acid with a sulfonate groupIncreased water solubility and altered pharmacokinetic profile.
Side-Chain ModificationElongation or shortening of the side chainOptimized fit within the receptor's ligand-binding pocket.

Advanced Analytical Methodologies for Research on Bile Acids and Derivatives

Chromatographic Techniques for Separation and Quantification of Bile Acids and Metabolites

Chromatography is a fundamental tool in bile acid research, enabling the separation of complex mixtures into individual components. Various chromatographic methods have been developed and refined to handle the diverse physicochemical properties of bile acids and their metabolites.

Thin-Layer Chromatography (TLC) in Metabolic Studies

Thin-Layer Chromatography (TLC) is a well-established technique that has been historically used for the separation and qualitative analysis of bile acids. nih.gov It allows for the differentiation between free bile acids and their glycine (B1666218) and taurine (B1682933) conjugates. nih.gov The basic principle of TLC involves the separation of compounds on a thin layer of adsorbent material, typically silica (B1680970) gel, based on their differential partitioning between the stationary phase and a mobile phase. nih.gov

Despite its utility, conventional TLC has limitations. It often struggles to effectively separate isomers of dihydroxy-bile acids, such as deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA), and has a relatively low sensitivity, with a detection limit of around 10 nmol per spot. nih.gov To overcome these limitations, variations such as two-dimensional TLC (2D-TLC) and reversed-phase TLC have been developed. nih.govresearchgate.net For instance, a 2D-TLC method using mobile phases based on cetylpyridinium (B1207926) chloride with different alcohol modifiers has been shown to achieve optimal separation of various bile acids. researchgate.net Visualization of the separated bile acids on TLC plates is typically achieved by spraying with reagents like sulfuric acid followed by heating, which allows for observation under UV light. researchgate.net

A specific application of TLC is in the analysis of fecal bile acids to identify species based on their unique bile acid patterns. scielo.sa.cr A procedure involving extraction with benzene-methanol, spotting on a TLC plate, development with a toluene:acetic acid:water mobile phase, and visualization with anisaldehyde has been described for this purpose. scielo.sa.cr

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the quantitative analysis of bile acids. frontiersin.org It offers high resolution, sensitivity, and specificity, making it a mainstream method for separating and detecting bile acid samples. frontiersin.org The basic setup involves a high-pressure pump that moves the sample and mobile phase through a column packed with a stationary phase (commonly a C18 reverse-phase silica gel column). frontiersin.org The separated components are then detected, often by an ultraviolet (UV) detector. frontiersin.org

Several HPLC methods have been developed for the determination of bile acids in various biological matrices. researchgate.net These methods often use a C18 octadecylsilane (B103800) column with an isocratic elution of a methanol-phosphate buffer. researchgate.net Detection is typically performed at a wavelength of around 200 nm. researchgate.net The retention times of different bile acids allow for their identification and quantification. researchgate.net For instance, a method was developed for the simultaneous quantitation of tauroursodeoxycholic acid (TUDC), taurocholic acid (TC), and taurochenodeoxycholic acid (TCDC) using a reversed-phase C18 column, showing good linearity and precision. jfda-online.com

To enhance separation efficiency and reduce analysis time, Ultra-High-Performance Liquid Chromatography (UHPLC) has been introduced. lcms.cz UHPLC systems utilize columns with smaller particle sizes (e.g., 2.7 µm), which can provide comparable or better resolution than traditional HPLC in a shorter timeframe. lcms.cz The choice of column temperature is a crucial parameter that can be optimized to improve the resolution of bile acid separation. lcms.cz

Parameter Thin-Layer Chromatography (TLC) High-Performance Liquid Chromatography (HPLC)
Principle Differential partitioning on a thin adsorbent layer. nih.govHigh-pressure separation on a packed column. frontiersin.org
Primary Use Qualitative analysis and metabolic screening. nih.govnih.govQuantitative analysis. researchgate.netnih.gov
Separation Capability Can distinguish free from conjugated bile acids. nih.govHigh resolution for a wide range of bile acids. frontiersin.org
Isomer Separation Limited for some dihydroxy isomers. nih.govCan separate isobaric and structurally similar isomers. researchgate.netnih.gov
Sensitivity Lower, around 10 nmol per spot. nih.govHigh, with detection in the sub-nanomolar range possible. frontiersin.org
Throughput Can be automated for higher throughput. nih.govCan be high, especially with UHPLC systems. lcms.cz
Common Detectors UV visualization after chemical derivatization. researchgate.netUV detectors, Evaporative Light Scattering Detector (ELSD). frontiersin.orglcms.cz

Mass Spectrometry for High-Resolution Metabolomics

Mass Spectrometry (MS) is an indispensable tool in metabolomics, offering unparalleled sensitivity and specificity for the identification and quantification of a vast array of metabolites, including bile acids. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerhouse for high-resolution metabolomics.

Identification of Novel Conjugates and Biotransformation Products

One of the key strengths of high-resolution mass spectrometry is its ability to identify novel metabolites that were previously unknown. In the context of bile acid research, this has led to the discovery of new conjugates and biotransformation products. nih.govnih.gov For example, bile acid acyl galactosides were identified as novel conjugates in human urine using a combination of solid-phase extraction, liquid chromatography, and electrospray ionization-mass spectrometry (ESI-MS). nih.gov The structure of these novel compounds was confirmed by comparing their chromatographic and mass spectrometric properties with those of authentic standards. nih.gov

More recently, the landscape of bile acid metabolism has been expanded by the discovery of amino acid-conjugated bile acids synthesized by the gut microbiota. nih.govresearchgate.net Techniques like polarity-switching multiple reaction monitoring (MRM) mass spectrometry have been developed to specifically mine for these novel amino acid-conjugated bile acids. researchgate.net This has led to the identification of over 200 new amino acid-bile acid conjugates, significantly broadening our understanding of host-gut microbiota co-metabolism. nih.gov

Furthermore, MS-based metabolomics, integrated with structural elucidation strategies, can be used to identify xenobiotic biotransformation products. acs.org By analyzing the fragmentation patterns in MS/MS spectra, researchers can pinpoint the modifications that have occurred to a parent compound. acs.org

Isotope-Labeled Tracer Studies (e.g., 14C-labeled compounds)

Isotope-labeled tracers are invaluable tools for studying the kinetics and metabolic pathways of bile acids in vivo. nih.gov The use of compounds labeled with stable or radioactive isotopes allows researchers to track the fate of a specific molecule within a biological system. nih.gov

The gold standard for determining bile acid synthesis rates in humans has historically been the isotope dilution method using ¹⁴C-labeled bile acids, such as cholic acid (CA) and chenodeoxycholic acid (CDCA). nih.gov This technique involves administering a known amount of the labeled bile acid and then measuring the decline in its specific radioactivity in bile samples over time. nih.gov This allows for the calculation of the turnover rate, pool size, and synthesis rate of the primary bile acids. nih.gov

The analysis of these labeled compounds often involves separation by techniques like TLC, followed by quantification of the radioactivity. nih.gov Coupling radioscanning of the TLC plate with densitometry offers a reproducible method for these kinetic studies. nih.gov

In addition to radioactive isotopes, stable isotopes like ¹³C are also used. researchgate.net The enrichment of these stable isotopes in bile acids can be measured by gas chromatography-mass spectrometry (GC-MS), providing similar kinetic information without the need for radioactivity. researchgate.net

Isotope Labeling Compound Example Detection Method Key Findings from Tracer Studies
¹⁴C [¹⁴C]-Cholic Acid, [¹⁴C]-Chenodeoxycholic AcidLiquid Scintillation Counting, Radioscanning of TLC platesDetermination of bile acid pool size, turnover rate, and synthesis rate. nih.govnih.gov
³H [7β-³H]7α(OH)cholesterol, [22,23-³H]27(OH)cholesterolLiquid Scintillation CountingEstimation of the relative contribution of different precursors to primary bile acid synthesis. nih.gov
¹³C [24-¹³C]Cholic Acid, [24-¹³C]Chenodeoxycholic AcidGas Chromatography-Mass Spectrometry (GC-MS)Measurement of bile acid kinetics from serum and bile samples, providing an alternative to radioactive tracers. researchgate.net

Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules in solution. nih.gov It is particularly valuable for the conformational analysis and structural characterization of bile acids and their derivatives. nih.govnih.gov

Complete ¹H and ¹³C NMR assignments have been made for many common bile acids and their conjugates in aqueous media, which is crucial for studying their behavior under physiological conditions. nih.govhoustonmethodist.org These assignments are achieved using a combination of one- and two-dimensional NMR experiments, including homonuclear (¹H-¹H) and heteronuclear (¹H-¹³C) correlation spectroscopy. nih.govnih.gov This detailed characterization allows for the stereochemical assignment of the bile acid rings. nih.gov

NMR has also been instrumental in characterizing novel bile acid derivatives. For instance, the structures of bile acid derivatives with modified side chains, synthesized via the Ugi four-component reaction, have been unambiguously confirmed using 1D and 2D NMR techniques. jmcs.org.mx The chemical shifts in the ¹H and ¹³C NMR spectra provide a clear signature of the newly formed functionalities. jmcs.org.mx

Furthermore, NMR can be used to study the interactions of bile acids with other molecules, such as binding proteins. researchgate.net NMR unfolding studies can provide insights into the stability and folding properties of these proteins. unimi.it By dissolving bile samples in an organic solvent like DMSO, highly resolved NMR signals can be obtained, allowing for the distinct observation of major metabolites including total bile acids, cholesterol, and phospholipids (B1166683) in a single experiment. nih.gov

Future Directions in Research on 3 Hydroxy 7 Methylcholanoic Acid

Exploration of Molecular Mechanisms in Advanced In Vitro and Ex Vivo Models

The precise molecular mechanisms underpinning the biological effects of 3-Hydroxy-7-methylcholanoic acid remain largely uncharted. While initial studies have provided a foundational understanding, a deeper mechanistic exploration is crucial. Future research should leverage advanced in vitro and ex vivo models to dissect its cellular and molecular interactions.

Advanced In Vitro Systems:

Three-dimensional (3D) organoid cultures of hepatocytes, cholangiocytes, and intestinal epithelial cells offer a more physiologically relevant environment compared to traditional 2D cell cultures. These models can be used to investigate the influence of this compound on cell signaling pathways, gene expression, and cytotoxicity in a context that better mimics tissue architecture and function.

Co-culture systems incorporating different cell types, such as immune cells and stromal cells, can elucidate the compound's role in modulating inflammatory responses and cell-cell interactions within tissues like the liver and intestine. nih.gov

High-throughput screening of this compound and its analogues against a panel of nuclear receptors (e.g., FXR, PXR, VDR) and G-protein coupled receptors (e.g., TGR5) will be instrumental in identifying its primary molecular targets. nih.gov

Sophisticated Ex Vivo Models:

Precision-cut tissue slices from liver and intestine of various species can be used to study the metabolism and transport of this compound in a native tissue environment.

Isolated perfused organ systems , such as the perfused rodent liver, allow for the detailed investigation of its hepatic uptake, metabolism, biliary excretion, and its effects on bile flow and composition under controlled conditions.

Human fecal microbiota models can be optimized to study the biotransformation of this compound by the gut microbiome, providing insights into the generation of its secondary metabolites and their subsequent biological activities. nih.gov A recent study demonstrated the utility of such a model in elucidating the metabolic kinetics of primary bile acids to secondary bile acids. nih.gov

Design and Synthesis of Next-Generation Bile Acid Analogues for Basic Research

The synthesis of novel analogues of this compound is a critical step in understanding its structure-activity relationships and developing potent and selective research tools. mdpi.com The initial synthesis of 3α-hydroxy-7ξ-methyl-5β-cholanoic acid, along with its dihydroxy counterparts, has paved the way for more extensive chemical explorations. nih.gov

Future synthetic strategies should focus on:

Stereospecific synthesis to resolve and characterize the biological activities of the individual 7α- and 7β-methyl epimers.

Modifications of the steroid nucleus , such as the introduction of additional hydroxyl groups, unsaturation, or cyclopropyl (B3062369) rings, to probe the impact on receptor binding and activation. mdpi.comwgtn.ac.nz

Alterations to the side chain , including changes in length, conjugation with different amino acids (e.g., taurine (B1682933), glycine), or the introduction of novel functional groups, to influence metabolic stability and physicochemical properties. nih.govnih.gov

Development of fluorescently-tagged or radiolabeled analogues to facilitate studies on cellular uptake, subcellular localization, and in vivo biodistribution.

A summary of synthetic approaches for novel bile acid analogues is presented in the table below.

Starting MaterialSynthetic ModificationResulting Analogue TypeReference
Cholic acid and ursodeoxycholic acid derivativesReaction with succinic anhydride (B1165640) and 24-nor-23-amine derivativesReversed amide bond conjugates nih.gov
Chenodeoxycholic acid derivative with a C-12 methyl and C-13 to C-14 double bondCyclopropanation using Furukawa or Shi methodologyC/D ring modified bile acids mdpi.com
Methyl 7-deoxycholate, methyl cholateReaction with 2-amino-2-hydroxymethyl-1,3-propanediol or pentaerythritolCationic and neutral analogues acs.org
Chenodeoxycholic acid (CDCA) and Ursodeoxycholic acid (UDCA)Modification of C3- and C7-hydroxyl groups, carboxylic acid, and ester groupsEster and carboxylic acid analogues nih.gov
Cholic acidWagner-Meerwein type rearrangement12β-methyl-18-nor-bile acids wgtn.ac.nz
2-(3α, 7ξ-dihydroxy-7ξ-methyl-24-nor-5β- cholanyl)-4, 4-dimethyl-2-oxazolineHydrolysis and catalytic hydrogenation3α-hydroxy-7ξ-methyl-5β-cholanoic acid nih.gov

Role in Comparative Physiology and Evolutionary Bile Acid Studies

Bile acid structures have diversified throughout vertebrate evolution, reflecting adaptations to different diets and metabolic needs. nih.gov While bile acids are present in all vertebrates, their specific composition can vary significantly between species. nih.gov The presence of a methyl group at the C7 position of this compound is an unusual modification, and its distribution across different animal species is currently unknown.

Future research in this area should involve:

Screening for the presence of this compound and its metabolites in the bile, liver, and feces of a wide range of vertebrate species, including fish, amphibians, reptiles, birds, and mammals.

Phylogenetic analysis of the enzymes potentially involved in the 7-methylation of the bile acid nucleus to understand the evolutionary origins of this metabolic pathway.

Comparative studies of the effects of this compound in primary hepatocytes or liver slices from different species to explore species-specific differences in its biological activity and metabolism.

Understanding the evolutionary context of this unique bile acid could provide valuable insights into its physiological function and the selective pressures that led to its emergence.

Development of Animal Models for Specific Bile Acid-Related Phenomena

While general animal models, particularly mice, have been instrumental in bile acid research, the development of models specifically tailored to investigate the in vivo roles of this compound is a crucial next step. nih.gov Given the species differences in bile acid metabolism, a "one-size-fits-all" approach is often inadequate. nih.gov

Future efforts should be directed towards:

Generating genetically engineered mouse models with altered expression of the enzymes hypothesized to be involved in the synthesis or metabolism of this compound. This could involve knockout or overexpression of specific methyltransferases or cytochrome P450 enzymes.

Developing "humanized" mouse models with a bile acid composition that more closely resembles that of humans, which could then be used to study the effects of administering this compound in a more clinically relevant context.

Utilizing non-rodent models , such as hamsters or rabbits, which in some aspects of bile acid metabolism are more similar to humans, to investigate the systemic effects of this compound. nih.gov For instance, a study in hamsters has already shown that 3α-hydroxy-7ξ-methyl-5β-cholanoic acid is not significantly metabolized and does not induce cholestasis, unlike its parent compound, lithocholic acid.

Creating specific disease models , such as models of cholestasis, fatty liver disease, or inflammatory bowel disease, to evaluate the potential therapeutic or modulatory effects of this compound in pathological states.

The development of such specialized animal models will be indispensable for elucidating the in vivo functions of this compound and for translating basic research findings into a better understanding of its role in health and disease.

Q & A

Q. What are the common synthetic routes for 3-hydroxy-7-methylcholanoic acid, and how do substituents influence reaction kinetics?

Methodological Answer: Synthesis typically involves selective hydroxyl protection and methylation. For example, acetylation of hydroxyl groups in cholanoic acid derivatives (e.g., methyl cholate) can modulate reactivity. Substituents at C-3 may alter the reaction rates of hydroxyl groups at C-7 and C-1,2 via steric or electronic effects, as demonstrated by kinetic studies comparing methyl cholate 3-acetate and 3,7-diacetate . Researchers should employ nuclear magnetic resonance (NMR) to monitor regioselectivity and optimize reaction conditions for methylation.

Q. How can this compound be distinguished from its isomers, such as 3,7-dihydroxy-12-oxocholanoic acid?

Methodological Answer: Chromatographic separation (e.g., HPLC or GC-MS) coupled with mass spectrometry is critical. Structural differentiation relies on characteristic fragmentation patterns and retention times. For instance, 3,7-dihydroxy-12-oxocholanoic acid (CAS 219-542-6) has a ketone group at C-12, which can be confirmed via infrared (IR) spectroscopy (C=O stretch at ~1700 cm⁻¹) or via derivatization with hydroxylamine to form oximes .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer: Stable isotope dilution assays (SIDA) using deuterated analogs as internal standards improve accuracy. Gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization enhances volatility and detection sensitivity, as validated for structurally related hydroxy fatty acids . Researchers should optimize extraction protocols (e.g., solid-phase extraction) to minimize matrix interference.

Advanced Research Questions

Q. How do conflicting kinetic data for hydroxyl group acetylation in cholanoic acid derivatives inform experimental design?

Methodological Answer: Discrepancies in rate constants (e.g., between methyl cholate 3-acetate and 3,7-diacetate) suggest substituent-dependent mechanistic pathways. Advanced studies should employ density functional theory (DFT) calculations to model steric/electronic effects and isotope labeling (e.g., ¹⁸O) to track hydroxyl reactivity. Controlled acetylation experiments under anhydrous conditions can isolate solvent effects .

Q. What strategies address challenges in synthesizing this compound analogs with modified steroidal cores?

Methodological Answer: Site-selective functionalization requires protecting group strategies. For example, tert-butyldimethylsilyl (TBDMS) groups can shield C-3 hydroxyls while introducing methyl groups at C-7 via Grignard reactions. Post-functionalization deprotection with tetrabutylammonium fluoride (TBAF) ensures core integrity. X-ray crystallography or NOESY NMR can confirm stereochemical outcomes .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer: Variability in activity assays (e.g., receptor binding vs. enzymatic inhibition) may stem from aggregation artifacts or solvent polarity effects. Researchers should:

  • Use dynamic light scattering (DLS) to assess compound aggregation.
  • Validate results across multiple cell lines or in vitro systems.
  • Apply isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

Q. What are the implications of this compound’s structural similarity to bile acids like cholic acid?

Methodological Answer: Comparative studies with cholic acid (3α,7α,12α-trihydroxy-5β-cholanic acid) can elucidate structure-activity relationships (SAR). For instance, the absence of a C-12 hydroxyl group in this compound may reduce hydrophilicity, affecting membrane permeability. Molecular dynamics simulations can model interactions with bile acid transporters (e.g., ASBT) .

Methodological Notes

  • Safety Protocols : Use nitrile gloves and fume hoods when handling cholanoic acid derivatives. Avoid strong oxidizers (e.g., HNO₃) due to incompatibility risks .
  • Data Validation : Cross-reference CAS 96648-30-5 (this compound) with PubChem or NIST databases to confirm purity and spectral profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.